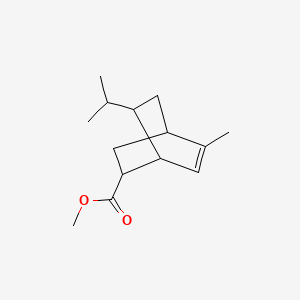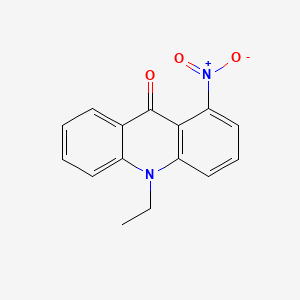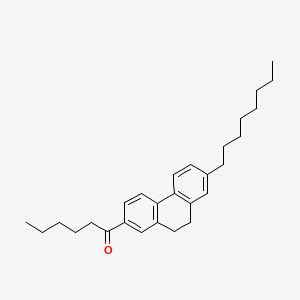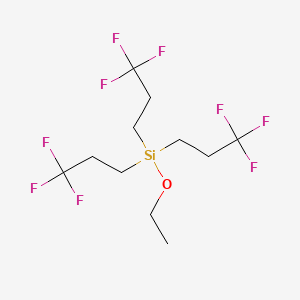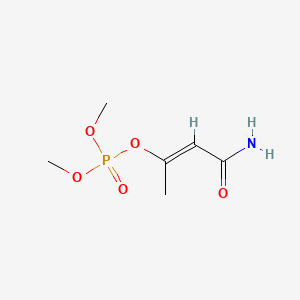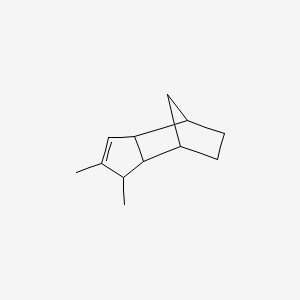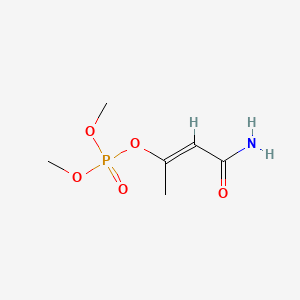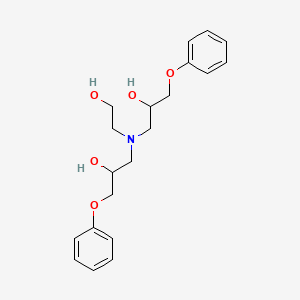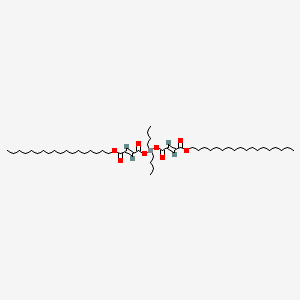
Dioctadecyl 4,4'-((dibutylstannylene)bis(oxy))bis(4-oxocrotonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dioctadecyl 4,4’-((dibutylstannylene)bis(oxy))bis(4-oxocrotonate) is a complex organotin compound with a molecular formula of C52H96O8Sn It is known for its unique structure, which includes a stannylene (tin) center bonded to two dioctadecyl groups and two 4-oxocrotonate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dioctadecyl 4,4’-((dibutylstannylene)bis(oxy))bis(4-oxocrotonate) typically involves the reaction of dioctadecyl 4-oxocrotonate with dibutyltin oxide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of high-purity reagents and solvents is crucial to avoid contamination. The final product is purified using techniques such as recrystallization or column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Dioctadecyl 4,4’-((dibutylstannylene)bis(oxy))bis(4-oxocrotonate) undergoes various chemical reactions, including:
Oxidation: The tin center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form different organotin species.
Substitution: The dioctadecyl and 4-oxocrotonate groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state tin compounds, while reduction can produce various organotin hydrides.
Wissenschaftliche Forschungsanwendungen
Dioctadecyl 4,4’-((dibutylstannylene)bis(oxy))bis(4-oxocrotonate) has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential as an antimicrobial agent due to its organotin structure.
Medicine: Explored for its potential use in drug delivery systems, leveraging its ability to form stable complexes with various drugs.
Industry: Utilized in the production of high-performance materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of dioctadecyl 4,4’-((dibutylstannylene)bis(oxy))bis(4-oxocrotonate) involves its interaction with molecular targets through its tin center. The stannylene group can coordinate with various substrates, facilitating catalytic reactions. The dioctadecyl and 4-oxocrotonate groups provide stability and solubility, enhancing the compound’s effectiveness in different applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dioctadecyl 4-oxocrotonate: Lacks the stannylene center, making it less effective as a catalyst.
Dibutyltin oxide: A simpler organotin compound with different reactivity and applications.
Dioctadecyl tin dichloride: Contains tin but with different ligands, leading to varied chemical properties.
Uniqueness
Dioctadecyl 4,4’-((dibutylstannylene)bis(oxy))bis(4-oxocrotonate) is unique due to its combination of dioctadecyl and 4-oxocrotonate groups with a stannylene center. This structure provides a balance of stability, reactivity, and solubility, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
94237-39-5 |
|---|---|
Molekularformel |
C52H96O8Sn |
Molekulargewicht |
968.0 g/mol |
IUPAC-Name |
4-O-[dibutyl-[(E)-4-octadecoxy-4-oxobut-2-enoyl]oxystannyl] 1-O-octadecyl (E)-but-2-enedioate |
InChI |
InChI=1S/2C22H40O4.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-26-22(25)19-18-21(23)24;2*1-3-4-2;/h2*18-19H,2-17,20H2,1H3,(H,23,24);2*1,3-4H2,2H3;/q;;;;+2/p-2/b2*19-18+;;; |
InChI-Schlüssel |
WHWTUCZRUDXTMZ-CKOIWFHQSA-L |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)/C=C/C(=O)O[Sn](OC(=O)/C=C/C(=O)OCCCCCCCCCCCCCCCCCC)(CCCC)CCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C=CC(=O)O[Sn](CCCC)(CCCC)OC(=O)C=CC(=O)OCCCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





